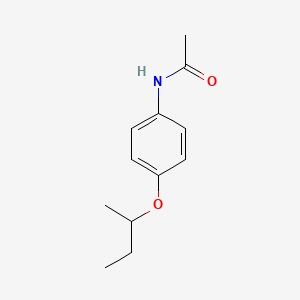![molecular formula C18H19N3O2 B4621740 N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)
N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include reactions such as acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved through reduction, acetylation, ethylation, and condensation with an overall yield of 77%, demonstrating improvements in technical methods for reduction, acetylation, and ethylation processes (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure analysis of compounds reveals critical insights into their geometric parameters, stability, and intermolecular interactions. For example, the study on the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide combined XRD diffraction, FT-IR, and NMR spectroscopies with DFT calculations to investigate the optimized molecular structure and vibrational frequencies, providing a detailed understanding of the compound's molecular geometry and stability (Jilu Lukose et al., 2015).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are often explored through synthesis and functionalization processes. The synthesis of new derivatives involving Mannich condensation showcases the chemical versatility and reactivity of these compounds, allowing for the creation of a wide array of functionalized molecules with potential biological activities (L. Mukhtorov et al., 2018).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the applicability and handling of these compounds. For instance, the crystal structure analysis of related molecules can reveal the presence of hydrogen bonding and other non-covalent interactions, which are essential for predicting solubility and crystallization behavior.
Chemical Properties Analysis
Chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental for utilizing these compounds in further chemical synthesis or potential applications. The detailed study of reactions, such as transsilylation and the synthesis of silylated derivatives, provides insights into the chemical behavior and reactivity of these compounds (A. Nikonov et al., 2016).
Applications De Recherche Scientifique
Detection and Analysis Techniques
- A study explored the development of a new fluorescent probe, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA), for sensitive detection of carbonyl compounds in environmental water samples. This probe allows for trace measurement of aldehydes and ketones, showing significant sensitivity improvements compared to previous methods. The research highlights the application in measuring carbonyl content in various water sources, showcasing an innovative approach to environmental monitoring (Houdier, Perrier, Defrancq, & Legrand, 2000).
Synthesis and Medicinal Chemistry
In the domain of medicinal chemistry, research on synthesizing specific derivatives for antimalarial activity is notable. For example, the synthesis and quantitative structure-activity relationships of tebuquine and related compounds demonstrate the chemical versatility and potential therapeutic applications of compounds structurally related to N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide (Werbel et al., 1986).
Another study focused on synthesizing novel sulphonamide derivatives to explore their antimicrobial activity. The research involves creating a variety of derivatives and conducting computational and experimental analyses to evaluate their potential as antimicrobial agents (Fahim & Ismael, 2019).
Chemical Synthesis and Analysis
- Research on the chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing intermediates for antimalarial drugs represents another application. This study provides insights into optimizing the synthesis process and understanding the kinetics and mechanism of the reaction, highlighting the chemical synthesis capabilities of acetamide derivatives (Magadum & Yadav, 2018).
Electrochemical Sensing
- A carbon paste electrode modified with carbon nanotubes and 5-amino-3′,4′-dimethyl-biphenyl-2-ol for electrochemical sensing demonstrates the applicability of acetamide derivatives in developing novel sensors. This sensor shows promise for the simultaneous determination of multiple compounds, indicating the potential for analytical applications in biochemistry and environmental science (Beitollahi et al., 2012).
Propriétés
IUPAC Name |
N-[3-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(22)19-15-6-3-7-16(11-15)20-18(23)21-17-9-8-13-4-2-5-14(13)10-17/h3,6-11H,2,4-5H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACQHCPCYZUIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-(3-methoxyphenyl)-7-methyl-3-(2-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621658.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)

![2-chloro-5,6-difluoro-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4621719.png)
![2-[4-(diethylamino)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4621726.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B4621735.png)
![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)
![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621752.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)